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molecular formula C10H11N3O2 B8455433 methyl 3-(methylamino)-1H-indazole-6-carboxylate

methyl 3-(methylamino)-1H-indazole-6-carboxylate

Cat. No. B8455433
M. Wt: 205.21 g/mol
InChI Key: PGTDLJVBQZRNJK-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

To a solution of methyl 3-(methylamino)-1H-indazole-6-carboxylate (30.0 mg, 0.15 mmol) in 1,4-dioxane (0.2 mL) was added 3 N aqueous hydrochloric acid (0.2 mL, 0.6 mmol). The mixture was heated to 100° C. for 2 hours. The reaction was concentrated and dried under vacuum to give the title compound (33 mg, 99%) as a tan solid. +ESI (M+H) 192.1; 1H NMR (400 MHz, CD3OD, δ): 8.09 (s, 1H), 7.98 (dd, J=8.58, 0.78 Hz, 1H), 7.85 (dd, J=8.58, 1.37 Hz, 1H), 3.12 (s, 3H).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([O:14]C)=[O:13])=[CH:9][CH:10]=2)[NH:5][N:4]=1.Cl>O1CCOCC1>[CH3:1][NH:2][C:3]1[C:11]2[C:6](=[CH:7][C:8]([C:12]([OH:14])=[O:13])=[CH:9][CH:10]=2)[NH:5][N:4]=1

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
CNC1=NNC2=CC(=CC=C12)C(=O)OC
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CNC1=NNC2=CC(=CC=C12)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 33 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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